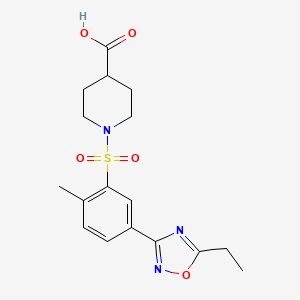![molecular formula C16H14N2OS B7878425 8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B7878425.png)
8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one is a complex organic compound belonging to the dibenzo[b,f][1,4]thiazepine family This compound is characterized by its unique tricyclic structure, which includes a thiazepine ring fused with two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization-induced dynamic resolution have been employed to obtain the desired enantiomeric forms of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketone or aldehyde derivatives, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to 8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one include other dibenzo[b,f][1,4]thiazepines and related tricyclic structures. Examples include:
- 10,11-dihydro-5H-dibenzo[b,f]azepine
- Dibenzo[b,f][1,4]oxazepin-11(10H)-one
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the amino and cyclopropyl groups enhances its reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
3-amino-5-cyclopropylbenzo[b][1,4]benzothiazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-10-5-8-15-13(9-10)18(11-6-7-11)16(19)12-3-1-2-4-14(12)20-15/h1-5,8-9,11H,6-7,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHDJDRWXZYBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC(=C3)N)SC4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B7878345.png)
![[6-{[(4-chlorobenzyl)amino]sulfonyl}-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B7878361.png)
![8-amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B7878368.png)
![3-({[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B7878378.png)

![1-[(1-isopropyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B7878386.png)
![1-[(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7878390.png)
![(Methyl{[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B7878396.png)
![(4-{[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-1H-imidazol-1-yl)acetic acid](/img/structure/B7878401.png)
![1-[(1-isopropyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7878405.png)
![1-[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7878415.png)
![(3',3'-dimethyl-2-oxospiro[indole-3,2'-oxiran]-1(2H)-yl)acetic acid](/img/structure/B7878434.png)
![3-({[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)propanoic acid](/img/structure/B7878435.png)
![1-{[2-Methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)thien-3-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7878442.png)
